Propane-1,2,2,3-tetrol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

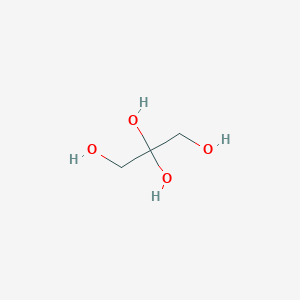

Structure

3D Structure

Properties

CAS No. |

42429-85-6 |

|---|---|

Molecular Formula |

C3H8O4 |

Molecular Weight |

108.09 g/mol |

IUPAC Name |

propane-1,2,2,3-tetrol |

InChI |

InChI=1S/C3H8O4/c4-1-3(6,7)2-5/h4-7H,1-2H2 |

InChI Key |

BQSZNEVPSCKFPQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CO)(O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Propane-1,2,2,3-tetrol

For Researchers, Scientists, and Drug Development Professionals

Abstract: Propane-1,2,2,3-tetrol is a novel polyol that is not extensively described in current chemical literature. This guide outlines a plausible synthetic route and a comprehensive characterization workflow for this molecule. The proposed synthesis involves the syn-dihydroxylation of a suitable unsaturated precursor. Detailed protocols for spectroscopic and spectrometric analyses are provided, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. All quantitative and qualitative data are presented in a structured format to aid researchers in the potential synthesis and identification of this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be hypothetically achieved through the dihydroxylation of an unsaturated precursor, 2-(hydroxymethyl)prop-2-en-1-ol. A reliable method for this transformation is the syn-dihydroxylation using osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO). This reaction is known to stereospecifically add two hydroxyl groups to the same side of a double bond.[1][2]

Caption: Proposed synthesis of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a method for the catalytic dihydroxylation of 2-(hydroxymethyl)prop-2-en-1-ol.

-

Reaction Setup: In a round-bottom flask, dissolve 2-(hydroxymethyl)prop-2-en-1-ol (1.0 eq) in a 10:1 mixture of acetone and water.

-

Addition of Reagents: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.2 eq). In a separate vial, prepare a solution of osmium tetroxide (0.02 eq) in toluene. Add the OsO₄ solution dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃). Stir vigorously for 30 minutes.

-

Workup: Dilute the mixture with water and extract the aqueous phase three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to yield pure this compound.

Characterization Protocols

NMR spectroscopy is a primary technique for the structural elucidation of polyols.[3][4][5]

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. The spectral width should be sufficient to cover the range of 0-10 ppm. Key parameters to record are chemical shifts (δ), signal multiplicity, coupling constants (J), and integration.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled sequence is standard. Note the chemical shifts of all unique carbon atoms.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the target compound.[6]

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Ionization: Use Electrospray Ionization (ESI) in positive ion mode. This is expected to generate protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.

-

Analysis: Acquire a full scan mass spectrum to identify the molecular ion peak. Perform tandem MS (MS/MS) on the isolated molecular ion to obtain a characteristic fragmentation pattern, which can aid in structural confirmation.

FTIR spectroscopy is used to identify the functional groups present in the molecule. Polyols exhibit characteristic absorption bands.[7][8][9]

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption peaks for O-H (hydroxyl) and C-O (alcohol) functional groups. The O-H stretch is typically a very broad and strong band.[9]

Predicted Characterization Data

The following tables summarize the expected quantitative data from the characterization of this compound.

Table 1: Predicted ¹H NMR Data

(Solvent: DMSO-d₆, 400 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-1, H-3 | ~3.4 - 3.6 | m | 4H |

| OH | ~4.5 - 5.5 | br s | 4H |

Table 2: Predicted ¹³C NMR Data

(Solvent: DMSO-d₆, 100 MHz)

| Position | Chemical Shift (δ, ppm) |

|---|---|

| C-1, C-3 | ~65 - 70 |

| C-2 | ~75 - 80 |

Table 3: Predicted Mass Spectrometry Data

(ESI, Positive Ion Mode)

| m/z | Ion Assignment |

|---|---|

| 123.06 | [M+H]⁺ |

| 145.04 | [M+Na]⁺ |

| 105.05 | [M+H - H₂O]⁺ |

| 91.05 | [M+H - CH₂O₂]⁺ |

Table 4: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3600-3200 | O-H | Strong, broad |

| 2980-2850 | C-H | Medium, sharp |

| 1150-1000 | C-O | Strong, sharp |

Experimental and Characterization Workflow

The overall workflow from synthesis to final data analysis is a logical progression of steps to ensure the successful creation and verification of the target compound.

Caption: Workflow from synthesis to structural confirmation.

References

- 1. chem.ucla.edu [chem.ucla.edu]

- 2. google.com [google.com]

- 3. Can Benchtop NMR Determine EO Content in Polyols? [thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Gas chromatography/combustion/isotope ratio mass spectrometric analysis of the stable carbon composition of tetrols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. FTIR Monitoring of Polyurethane Foams Derived from Acid-Liquefied and Base-Liquefied Polyols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Predicted Spectroscopic Data of Propane-1,2,2,3-tetrol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the spectroscopic characterization of propane-1,2,2,3-tetrol. Due to the absence of experimentally determined spectroscopic data in publicly available databases for this specific isomer, this document provides a comprehensive overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's chemical structure. Furthermore, detailed, generalized experimental protocols for acquiring such data for a small, polar organic molecule are presented. This guide is intended to serve as a reference for researchers who may synthesize or encounter this compound, providing a foundational understanding of its expected spectroscopic properties.

Introduction

This compound is a polyol with the chemical formula C₃H₈O₄. Its structure consists of a three-carbon backbone with four hydroxyl groups, one at each of the terminal carbons (C1 and C3) and two at the central carbon (C2). The presence of these multiple hydroxyl groups suggests that the compound is likely to be a highly polar, water-soluble solid or viscous liquid at room temperature. Spectroscopic analysis is essential for the structural elucidation and purity assessment of such compounds. This guide outlines the predicted spectroscopic data that would be expected from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its functional groups and molecular symmetry.

Predicted ¹H NMR Data

Solvent: D₂O (Deuterium Oxide)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~3.6 - 3.8 | Singlet | 4H | -CH₂(OH) | Protons on C1 and C3 are chemically equivalent due to molecular symmetry. |

| (Broad singlet, not typically integrated) | Singlet (broad) | 4H | -OH | Signal for hydroxyl protons; will exchange with D₂O and may not be observed. |

Predicted ¹³C NMR Data

Solvent: D₂O (Deuterium Oxide)

| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |

| ~65 - 70 | C1, C3 | The two terminal -CH₂(OH) carbons are chemically equivalent. |

| ~75 - 80 | C2 | The quaternary carbon bearing two hydroxyl groups. |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3600 - 3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |

| 2950 - 2850 | Medium | C-H stretch | Alkane (-CH₂) |

| 1470 - 1420 | Medium | C-H bend | Alkane (-CH₂) |

| 1150 - 1050 | Strong | C-O stretch | Alcohol (C-OH) |

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Predicted Identity | Notes |

| 108 | [M]⁺ | Molecular ion peak (may be weak or absent in EI). |

| 90 | [M - H₂O]⁺ | Loss of a water molecule. |

| 77 | [M - CH₂OH]⁺ | Loss of a hydroxymethyl radical. |

| 72 | [M - 2H₂O]⁺ | Loss of two water molecules. |

| 61 | [CH(OH)₂]⁺ | Fragment corresponding to the central carbon and its hydroxyls. |

| 45 | [CH₂OH]⁺ | Fragment corresponding to the terminal hydroxymethyl group. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a small, polar organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is common.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the neat sample (if a liquid or solid) directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI for better detection of the molecular ion of polar compounds).

-

Data Acquisition (Direct Infusion ESI):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

-

Data Acquisition (EI):

-

If using a GC-MS, inject a dilute solution of the sample into the gas chromatograph for separation and subsequent ionization in the EI source.

-

For direct insertion, a small amount of the sample is placed on a probe and inserted directly into the ion source.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

This guide provides a foundational spectroscopic profile for this compound based on theoretical predictions. Should this compound be synthesized, the data and protocols herein offer a valuable baseline for its empirical characterization.

An In-depth Technical Guide to Diphenylphosphine (CAS No. 829-85-6)

Disclaimer: The initial query for CAS number 42429-85-6 points to sparse and conflicting data, with some sources associating it with 1,2,2,3-Propanetetrol. However, a significant body of scientific literature is available for the structurally distinct compound Diphenylphosphine, which possesses the CAS number 829-85-6. This guide focuses on Diphenylphosphine, assuming it to be the compound of interest for researchers, scientists, and drug development professionals.

Executive Summary

Diphenylphosphine ((C₆H₅)₂PH) is a foundational organophosphorus compound with extensive applications in synthetic chemistry.[1][2] It is a colorless, air-sensitive, and pyrophoric liquid with a characteristically unpleasant odor.[1][2] Its principal utility lies in its role as a precursor for a wide variety of phosphine ligands, which are crucial components in homogeneous catalysis.[2][3] These ligands, when complexed with transition metals, enable a broad spectrum of chemical transformations with high selectivity and efficiency, including cross-coupling reactions, hydrogenations, and hydroformylations.[2][3][4] While its direct biological activity is not extensively documented, its derivatives are integral to the synthesis of complex molecules, including pharmaceutical intermediates.[5][6] This guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and applications of Diphenylphosphine, with a focus on its role in catalysis and synthetic chemistry. Detailed experimental protocols for its synthesis and handling, along with safety precautions, are also presented.

Chemical and Physical Properties

Diphenylphosphine is a well-characterized compound with established physical and chemical properties. These are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁P | [1] |

| Molecular Weight | 186.19 g/mol | [1] |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Odor | Unpleasant, pungent | [2] |

| Density | 1.07 g/cm³ | [1] |

| Boiling Point | 280 °C (536 °F; 553 K) | [1] |

| Solubility in Water | Insoluble | [1] |

| Basicity (pKa of conjugate acid) | 0.03 | [1] |

Structure and Reactivity

Diphenylphosphine's structure consists of a phosphorus atom bonded to two phenyl groups and one hydrogen atom. The lone pair of electrons on the phosphorus atom confers nucleophilic properties to the molecule, making it reactive towards various electrophiles.[6] It is readily oxidized in air, with an intermediate in this oxidation being diphenylphosphine oxide.[1]

Synthesis and Handling

Synthetic Protocols

A common laboratory-scale synthesis of Diphenylphosphine involves the reduction of triphenylphosphine with lithium to form lithium diphenylphosphide, which is subsequently protonated.[1][2]

Experimental Protocol: Synthesis from Triphenylphosphine [1][2]

-

In a dry, inert atmosphere glovebox or using Schlenk line techniques, dissolve triphenylphosphine in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Add two equivalents of lithium metal to the solution with vigorous stirring. The reaction mixture will change color as the lithium diphenylphosphide and lithium phenyl are formed.

-

After the reaction is complete (indicated by the consumption of lithium and a stable color change), carefully quench the reaction by the slow addition of deionized water.

-

The lithium diphenylphosphide is protonated by water to yield Diphenylphosphine and lithium hydroxide.

-

The product can be extracted with an organic solvent, dried over an anhydrous drying agent (e.g., MgSO₄), and purified by vacuum distillation.

A general workflow for the synthesis of Diphenylphosphine is depicted in the following diagram:

Handling and Safety

Diphenylphosphine is a pyrophoric liquid that can ignite spontaneously upon contact with air.[7] It is also sensitive to light and moisture.[2] Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon) at all times.[8] It is corrosive and can cause severe skin and eye irritation.[7]

Safety Precautions:

-

Always handle in a well-ventilated fume hood or glovebox.

-

Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, chemical-resistant gloves (neoprene or nitrile rubber), and chemical safety goggles.[7]

-

Keep away from heat, sparks, and open flames.[7]

-

Store in a tightly sealed container under an inert atmosphere in a cool, dry place.[8]

Applications in Catalysis and Drug Development

The primary application of Diphenylphosphine is as a precursor in the synthesis of phosphine ligands for transition metal catalysis.[2][3] These ligands play a crucial role in tuning the steric and electronic properties of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst.[3][4]

Ligand Synthesis

Diphenylphosphine can be deprotonated with a strong base, such as n-butyllithium, to form a diphenylphosphide anion, which is a potent nucleophile.[1] This anion can then be reacted with various electrophiles to generate a wide range of functionalized phosphine ligands.[1] For instance, reaction with dihaloalkanes yields bidentate phosphine ligands like 1,2-bis(diphenylphosphino)ethane (dppe).[1]

The following diagram illustrates the role of Diphenylphosphine in the synthesis of phosphine ligands and their subsequent use in catalysis.

Role in Drug Development

While Diphenylphosphine itself is not typically considered a therapeutic agent, the catalytic systems derived from it are instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[5][6] The ability to form carbon-carbon and carbon-heteroatom bonds with high precision is essential in modern drug discovery and development.[4] For example, palladium-catalyzed cross-coupling reactions, which often employ phosphine ligands derived from Diphenylphosphine, are widely used in the pharmaceutical industry.[4]

Biological Activity and Signaling Pathways

There is a lack of substantial scientific literature detailing the specific biological activities, mechanisms of action, or direct involvement in cellular signaling pathways for Diphenylphosphine. Its high reactivity and pyrophoric nature make it an unlikely candidate for direct biological applications. The primary relevance of Diphenylphosphine to the field of drug development is its enabling role in the synthesis of complex organic molecules through catalysis.[5][6]

Conclusion

Diphenylphosphine is a cornerstone reagent in synthetic chemistry, prized for its utility as a precursor to a vast library of phosphine ligands. These ligands are indispensable in homogeneous catalysis, enabling a wide array of chemical transformations that are critical in academic research and industrial processes, including pharmaceutical manufacturing. While its direct biological interactions are not a focal point of current research, its indirect contribution to drug development through catalysis is profound. A thorough understanding of its properties and strict adherence to safety protocols are paramount for its effective and safe utilization.

References

Theoretical Stability of Propane-1,2,2,3-tetrol: A Technical Guide

Introduction

Propane-1,2,2,3-tetrol, also known as the hydrated form of dihydroxyacetone, is a polyol of significant interest due to its role in biological and chemical systems.[1] Understanding the intrinsic stability of this molecule is crucial for predicting its behavior in various environments, from biological media to industrial applications. This technical guide provides a comprehensive overview of the theoretical approaches used to study the stability of this compound, focusing on computational chemistry methods. While specific theoretical studies on this compound are not abundant in public literature, the methodologies outlined herein are based on established practices for analyzing the stability of polyols and other small organic molecules.[2]

Core Concepts in Molecular Stability

The stability of a molecule like this compound is determined by a delicate balance of several factors, including its conformational flexibility, intramolecular interactions, and the surrounding environment. Theoretical studies aim to quantify these factors to predict the most stable forms of the molecule and its reactivity. Key aspects of these studies include:

-

Conformational Analysis : Identifying the different spatial arrangements of the molecule (conformers) and determining their relative energies.

-

Intramolecular Interactions : Quantifying the effects of hydrogen bonding, steric hindrance, and electrostatic interactions on the stability of each conformer.

-

Thermodynamic Properties : Calculating properties such as enthalpy, entropy, and Gibbs free energy to determine the overall stability and potential for chemical reactions.

Methodology for Theoretical Stability Studies

A typical theoretical study of this compound stability involves a multi-step computational workflow. The following protocols are standard in the field of computational chemistry for this type of analysis.

Experimental Protocols: A Computational Approach

-

Initial Structure Generation : The study begins with the generation of an initial 3D structure of this compound. This can be done using molecular building software or by converting a 2D representation (like a SMILES string) into a 3D structure.

-

Conformational Search : A systematic search for all possible low-energy conformers is performed. This is a critical step as the relative stability of different conformers can have a significant impact on the overall properties of the molecule. Common methods for conformational searches include:

-

Systematic Grid Scans : Rotating around each rotatable bond by a fixed increment.

-

Stochastic Methods : Such as Monte Carlo simulations, which randomly sample the conformational space.

-

Molecular Dynamics : Simulating the motion of the molecule at a given temperature to explore different conformations.

-

-

Geometry Optimization : Each identified conformer is then subjected to geometry optimization. This process uses quantum mechanical or molecular mechanics methods to find the lowest energy structure for that particular conformer. The choice of computational method is crucial for accuracy. A common and robust approach involves Density Functional Theory (DFT) with a suitable basis set, for example, ωB97X-D/6-31++G**.[2]

-

Frequency Analysis : After optimization, a frequency calculation is performed for each conformer. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and is used to calculate thermodynamic properties like enthalpy and entropy.

-

-

Single-Point Energy Calculations : To obtain highly accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set. A high-level method like DLPNO-CCSD(T) with a complete basis set (CBS) extrapolation is considered a gold standard for such calculations.[2]

-

Solvation Modeling : To understand the stability in a solution, a solvent model is applied. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient ways to approximate the effect of a solvent.

Data Presentation: Hypothetical Stability Analysis of this compound Conformers

The following table summarizes hypothetical quantitative data that would be generated from a theoretical stability study of this compound. The data is for illustrative purposes and is based on typical energy differences observed for polyol conformers.

| Conformer ID | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Key Intramolecular H-Bonds |

| Conf-01 | 0.00 | 0.00 | O1-H···O2, O3-H···O4 |

| Conf-02 | 0.85 | 0.95 | O1-H···O3 |

| Conf-03 | 1.52 | 1.68 | O2-H···O4 |

| Conf-04 | 2.10 | 2.35 | None |

Energies are relative to the most stable conformer (Conf-01).

Visualization of a Theoretical Workflow

The following diagram illustrates the logical workflow of a typical theoretical stability study for a molecule like this compound.

Conclusion

The theoretical study of this compound stability relies on a robust computational workflow to identify and rank the energies of its various conformers. By employing high-level quantum mechanical calculations, it is possible to gain detailed insights into the intramolecular forces that govern its stability. The methodologies described in this guide provide a framework for conducting such an analysis, which is essential for understanding the chemical and physical properties of this important polyol. Further research in this area would be valuable for applications in drug development and materials science.

References

- 1. Chemical and Metabolic Controls on Dihydroxyacetone Metabolism Lead to Suboptimal Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Exploration of the Ability of the 2‑Methyltetrols Produced from Photooxidation of Isoprene to Form Prenucleation Complexes - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of Propane-1,2,2,3-tetrol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propane-1,2,2,3-tetrol is a polyol of significant interest due to its multiple hydroxyl groups, which confer upon it a high degree of conformational flexibility and the potential for complex intramolecular interactions. Understanding the three-dimensional structure and conformational preferences of this molecule is paramount for predicting its physicochemical properties, biological activity, and its potential applications in drug design and development. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the conformational analysis of this compound, outlining both experimental and computational methodologies. While specific experimental data for this exact molecule is not extensively available in public literature, this guide extrapolates from the well-established principles of conformational analysis of analogous polyols, such as 1,2-ethanediol and glycerol, to provide a robust framework for its study.

Introduction: The Significance of Conformational Analysis

The spatial arrangement of atoms in a molecule, or its conformation, is a critical determinant of its physical, chemical, and biological properties. For flexible molecules like this compound, which possesses multiple rotatable single bonds, a multitude of conformations are possible, each with a distinct energy level. The relative populations of these conformers at equilibrium dictate the molecule's overall behavior.

The conformational landscape of this compound is primarily governed by a delicate balance of several key factors:

-

Torsional Strain: Arises from the eclipsing of bonds on adjacent carbon atoms. Staggered conformations are generally of lower energy than eclipsed conformations.

-

Steric Strain: Results from non-bonded atoms or groups being forced into close proximity, leading to repulsive interactions.

-

Intramolecular Hydrogen Bonding: The presence of multiple hydroxyl groups allows for the formation of internal hydrogen bonds, which can significantly stabilize certain conformations.[1]

A thorough conformational analysis aims to identify the most stable conformers, quantify their relative energies, and understand the dynamics of their interconversion.

Theoretical Conformational Analysis of this compound

A theoretical analysis of this compound involves considering the rotations around the C1-C2 and C2-C3 bonds. The primary interactions to consider are the gauche and anti relationships between the hydroxyl and methylhydroxyl groups.

Key Rotatable Bonds:

-

C1-C2 Bond: Rotation around this bond will influence the relative positions of the hydroxyl group on C1 and the two hydroxyl groups and the CH2OH group on C2.

-

C2-C3 Bond: Rotation here will alter the spatial arrangement of the groups on C2 and the hydroxyl group on C3.

Postulated Stable Conformers:

The most stable conformers are anticipated to be those that maximize staggered arrangements to minimize torsional strain and facilitate the formation of intramolecular hydrogen bonds. Newman projections are a valuable tool for visualizing these conformations. It is predicted that conformers allowing for the formation of five- or six-membered rings through hydrogen bonding between hydroxyl groups will be particularly stable. For instance, a hydrogen bond between the hydroxyl groups on C1 and C2, or between those on C2 and C3, would be energetically favorable.

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for elucidating the conformational preferences of molecules in solution.[2]

Detailed Experimental Protocol: NMR Spectroscopy

Objective: To determine the dominant conformation(s) of this compound in solution by measuring vicinal proton-proton coupling constants (³JHH) and using the Karplus relationship to estimate dihedral angles.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR spectrometer (a high-field instrument, e.g., 500 MHz or greater, is recommended for better signal dispersion)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve a known quantity of this compound in the chosen deuterated solvent to a final concentration suitable for NMR analysis (typically 1-10 mg/mL).

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons.

-

Perform a two-dimensional Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivity, which is crucial for assigning the signals.

-

Acquire a high-resolution one-dimensional ¹H NMR spectrum with sufficient digital resolution to accurately measure the coupling constants.

-

-

Data Analysis:

-

Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Assign all proton signals based on their chemical shifts, multiplicities, and COSY correlations.

-

Measure the vicinal coupling constants (³JHH) between protons on adjacent carbon atoms.

-

Apply the Karplus equation, which relates the magnitude of the vicinal coupling constant to the dihedral angle between the coupled protons.[3] A generalized form of the Karplus equation is: ³JHH = A cos²(θ) + B cos(θ) + C where A, B, and C are empirically derived parameters.[3]

-

Calculate the populations of the different conformers (e.g., gauche and anti) based on the experimentally determined coupling constants. For a rapidly equilibrating system, the observed coupling constant is a weighted average of the coupling constants of the individual conformers.

-

Expected Quantitative Data

The following table illustrates the type of data that would be collected and analyzed from an NMR experiment. The values presented are hypothetical but are based on typical ranges observed for similar polyols.[4][5]

| Coupled Protons | Measured ³JHH (Hz) | Calculated Dihedral Angle (θ) | Inferred Conformer Population |

| H(C1) - H(C2) | 5.5 | ~45° | Predominantly gauche |

| H(C2) - H(C3) | 7.0 | ~60° | Predominantly gauche |

Note: The exact values of coupling constants and dihedral angles would need to be determined experimentally and through careful application of the appropriate Karplus parameters.

Computational Conformational Analysis

Computational chemistry provides a powerful complementary approach to experimental methods for studying molecular conformations.[6]

Detailed Computational Workflow

Objective: To identify the low-energy conformers of this compound and to calculate their relative energies and populations.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Procedure:

-

Initial Structure Generation:

-

Build an initial 3D structure of this compound.

-

Perform a systematic or stochastic conformational search to generate a wide range of possible starting conformations. This can be achieved by rotating all rotatable bonds in discrete increments.

-

-

Geometry Optimization and Energy Calculation:

-

For each generated conformer, perform a geometry optimization using a suitable level of theory and basis set (e.g., Density Functional Theory with a functional like B3LYP and a basis set such as 6-31G(d)).

-

Calculate the vibrational frequencies to confirm that each optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Calculate the single-point energy of each optimized conformer at a higher level of theory for greater accuracy if needed.

-

-

Analysis of Results:

-

Rank the conformers based on their calculated relative energies.

-

Analyze the geometries of the low-energy conformers, paying close attention to dihedral angles and intramolecular hydrogen bonding.

-

Calculate the Boltzmann populations of each conformer at a given temperature to predict their relative abundance.

-

Predicted Quantitative Data

The following table provides a template for summarizing the results of a computational conformational analysis. The energy values are illustrative.

| Conformer | Key Dihedral Angles (C1-C2-C3-O) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K | Intramolecular H-bonds |

| 1 (Lowest Energy) | g+, g- | 0.00 | 65 | Yes (O1-H...O2) |

| 2 | a, g+ | 1.20 | 25 | No |

| 3 | g+, a | 2.50 | 10 | No |

Visualizations

Experimental Workflow for NMR-based Conformational Analysis

Caption: Workflow for NMR-based conformational analysis.

Computational Chemistry Workflow for Conformational Analysis

Caption: Workflow for computational conformational analysis.

Conclusion

The conformational analysis of this compound is a multifaceted challenge that requires a synergistic approach combining theoretical predictions, experimental validation through NMR spectroscopy, and in-depth computational modeling. While a lack of direct experimental data necessitates a predictive approach, the principles outlined in this guide provide a solid foundation for researchers to undertake a comprehensive investigation of this molecule's conformational landscape. A detailed understanding of its preferred three-dimensional structures is a critical step in unlocking its potential in various scientific and industrial applications, particularly in the realm of drug discovery and development where molecular shape is intrinsically linked to function.

References

- 1. Conformer Generation – Computational Chemistry | ETH Zurich [riniker.ethz.ch]

- 2. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. mdpi.com [mdpi.com]

- 5. 1H-NMR Karplus Analysis of Molecular Conformations of Glycerol under Different Solvent Conditions: A Consistent Rotational Isomerism in the Backbone Governed by Glycerol/Water Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Running Rowan's Conformer Search Workflow | Rowan Documentation [docs.rowansci.com]

Solubility of 1,2,3,4-Butanetetrol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,2,3,4-Butanetetrol, a polyhydroxy compound with four stereoisomers: erythritol, L-threitol, D-threitol, and the racemic mixture DL-threitol. The ambiguous nomenclature "Propane-1,2,2,3-tetrol" is addressed by focusing on the correct chemical identity, 1,2,3,4-Butanetetrol, with a primary emphasis on erythritol due to the greater availability of data. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a generalized experimental workflow.

Introduction to 1,2,3,4-Butanetetrol and its Isomers

1,2,3,4-Butanetetrol (C₄H₁₀O₄) is a sugar alcohol with significant interest in the pharmaceutical and food industries. Its stereoisomers, particularly erythritol, are utilized as excipients, sugar substitutes, and cryoprotectants. Understanding the solubility of these polyols in various organic solvents is critical for their application in drug formulation, purification, and various chemical processes.

Quantitative Solubility Data

A comprehensive search of scientific literature reveals a notable scarcity of quantitative solubility data for 1,2,3,4-butanetetrol isomers in pure organic solvents. The majority of published research focuses on their high solubility in water and provides data for aqueous-organic co-solvent systems. However, some qualitative and limited quantitative data in pure organic solvents have been reported.

Qualitative Solubility of Erythritol:

The following table summarizes the available quantitative solubility data for erythritol in select pure organic solvents. It is important to note that data is sparse and may vary depending on the experimental conditions.

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Reference |

| Methanol | 25 | Data not available | |

| Ethanol | 25 | "Slightly soluble" | [1] |

| 2-Propanol | 25 | Data not available | |

| Acetone | 25 | Data not available |

Note: The lack of specific numerical data in the table highlights a significant gap in the publicly available scientific literature. Researchers are encouraged to determine these values experimentally as needed for their specific applications.

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "gold standard" for determining thermodynamic solubility is the shake-flask method , often coupled with gravimetric analysis for quantification.

Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Principle: An excess amount of the solid solute is equilibrated with the solvent in a sealed container at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined.

Detailed Methodology:

-

Preparation: An excess amount of finely powdered 1,2,3,4-butanetetrol is added to a known volume or mass of the organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The use of an excess of the solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: The container is placed in a constant temperature bath or incubator and agitated (e.g., using an orbital shaker or magnetic stirrer) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be controlled precisely, as solubility is temperature-dependent.

-

Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand undisturbed at the same constant temperature for a sufficient time (e.g., 24 hours) to allow the undissolved solid to settle. Alternatively, the saturated solution can be separated from the excess solid by centrifugation or filtration, ensuring that the temperature is maintained during this process to prevent precipitation or further dissolution.

-

Analysis: A known aliquot of the clear, saturated supernatant is carefully removed. The concentration of the dissolved solute in the aliquot is then determined using a suitable analytical technique. For a non-volatile solute like 1,2,3,4-butanetetrol, gravimetric analysis is a straightforward and accurate method.

Gravimetric Analysis

Principle: The mass of the solute in a known mass or volume of the saturated solution is determined by evaporating the solvent and weighing the non-volatile residue.

Detailed Methodology:

-

Sample Preparation: A precisely weighed aliquot of the saturated solution obtained from the shake-flask method is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a glass beaker).

-

Solvent Evaporation: The solvent is carefully evaporated from the container. This is typically done in a fume hood on a hot plate at a temperature below the decomposition point of the solute or in a vacuum oven for more sensitive compounds.

-

Drying: Once the solvent appears to be fully evaporated, the container with the solid residue is placed in a drying oven (e.g., at 60-80°C) until a constant mass is achieved. This ensures the complete removal of any residual solvent.

-

Weighing: The container with the dry solid residue is cooled to room temperature in a desiccator to prevent moisture absorption and then weighed accurately on an analytical balance.

-

Calculation: The solubility is calculated as the mass of the solid residue per mass of the solvent in the original aliquot.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a polyol in an organic solvent using the shake-flask method and gravimetric analysis.

Logical Relationships in Solubility

The solubility of a polyhydroxy compound like 1,2,3,4-butanetetrol in an organic solvent is governed by a balance of intermolecular forces. The following diagram illustrates the key relationships influencing solubility.

Conclusion

This technical guide has synthesized the available information on the solubility of 1,2,3,4-butanetetrol in organic solvents, with a necessary focus on its most studied isomer, erythritol. A significant finding is the dearth of quantitative solubility data in pure organic solvents within the accessible literature, presenting an opportunity for further research. The detailed experimental protocols for the shake-flask method and gravimetric analysis provide a robust framework for researchers to determine these solubility values. The provided diagrams offer a clear visualization of the experimental workflow and the fundamental principles governing solubility. For professionals in drug development and chemical research, a thorough understanding and experimental determination of these solubility parameters are essential for formulation design, process optimization, and ensuring product quality and efficacy.

References

A Technical Whitepaper on the Potential Biological Activity of Propane-1,2,2,3-tetrol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the biological activities of many polyols (sugar alcohols). However, a comprehensive search of available scientific databases reveals a significant gap in the literature regarding the specific biological activity of Propane-1,2,2,3-tetrol. Therefore, this document summarizes the available chemical information for this compound and provides a contextual overview of the known biological activities of structurally similar compounds to inform potential future research. The biological activities discussed for related compounds should not be attributed to this compound.

Introduction to this compound

This compound, also known as 1,2,2,3-butanetetrol, is a polyol with the chemical formula C₃H₈O₄. As a member of the sugar alcohol family, its structure, featuring multiple hydroxyl groups, suggests potential for various chemical interactions and biological properties. However, to date, its biological effects have not been characterized in published research.

Chemical and Physical Properties of this compound

While biological data is lacking, fundamental chemical and physical properties have been cataloged. A summary of these properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃H₈O₄ | PubChem |

| Molecular Weight | 108.09 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 42429-85-6 | PubChem |

| Canonical SMILES | C(C(CO)(O)O)O | PubChem |

| InChI Key | BQSZNEVPSCKFPQ-UHFFFAOYSA-N | PubChem |

Contextual Biological Activities of Structurally Related Polyols

To hypothesize potential areas of investigation for this compound, it is useful to examine the known biological activities of structurally analogous polyols.

Glycerol is a ubiquitous triol that is a fundamental component of lipids (triglycerides) and plays a crucial role in metabolism.[1][2]

-

Metabolic Role: It is a precursor for the synthesis of triacylglycerols and phospholipids in the liver and adipose tissue.

-

Pharmacological Applications: Used as a humectant in pharmaceutical and cosmetic preparations.[2] It also has applications as a sweetener and thickening agent in food.[1] In medicine, it can be used to reduce cerebral edema.

-

Physiological Effects: Glycerin can lead to increased histamine release, cell-mediated immunity, and IgG production.[3]

Erythritol and its diastereomer threitol are four-carbon sugar alcohols with established biological properties.[4][5][6][7][8]

-

Sweetener: Erythritol is widely used as a low-calorie sugar substitute. It has a negligible effect on blood sugar levels, making it suitable for individuals with diabetes.[9]

-

Dental Health: Unlike sugar, erythritol is non-cariogenic and can help protect against tooth decay.[9]

-

Antioxidant Properties: Some studies suggest that certain polyols may exhibit antioxidant activity.[10][11]

-

Natural Occurrence: Threitol is found in some fungi and acts as a cryoprotectant in certain insects. L-threitol has been identified as an algal metabolite.[5]

General Biological Considerations for Polyols

Polyols as a class share certain characteristics that underpin their biological effects and applications.

-

Protein Stabilization: Polyols like mannitol, sucrose, and glycerol have been shown to stabilize proteins against aggregation, deamidation, and oxidation.[12]

-

Osmotic Properties: Their multiple hydroxyl groups make them osmotically active. This property is utilized in applications ranging from food preservation to medical treatments for reducing intraocular and intracranial pressure. However, high consumption can lead to osmotic diarrhea.[13]

-

Metabolic Fate: The caloric value of polyols is generally lower than that of sugars due to their incomplete absorption and metabolism in the human body.[14] Some, like xylitol, have been linked to potential cardiovascular risks at high levels of consumption.[15]

Visualization of Chemical Structures

The following diagram illustrates the chemical structure of this compound and its comparison with the aforementioned structurally related polyols.

Caption: Structural relationship of this compound to Glycerol and Erythritol.

Experimental Protocols

Due to the absence of published studies on the biological activity of this compound, there are no established experimental protocols to report. Future research could potentially adapt methodologies used for other polyols to investigate properties such as:

-

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of pathogenic bacteria and fungi.

-

Antioxidant Capacity: Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging activity, and ferric reducing antioxidant power (FRAP).

-

Enzyme Inhibition Assays: For example, inhibition of α-glucosidase or α-amylase, which is relevant to antidiabetic activity.

-

Cell Viability Assays: Using cell lines such as HeLa, HepG2, or others to assess cytotoxicity and potential anticancer effects.

-

In vivo Toxicity Studies: Acute and chronic toxicity studies in animal models to determine the safety profile.

Conclusion and Future Outlook

This compound remains an uncharacterized molecule in terms of its biological activity. Based on the diverse and significant biological roles of other structurally similar polyols, it is plausible that this compound may possess interesting and potentially useful biological properties.

The lack of data presents a clear opportunity for novel research. Future investigations should focus on a systematic screening of its antimicrobial, antioxidant, and cytotoxic activities. Furthermore, its effects on metabolic enzymes and its potential as a protein stabilizer or excipient in pharmaceutical formulations warrant exploration. Such studies would be the first step in elucidating the potential of this compound for applications in the pharmaceutical, cosmetic, and food industries.

Given the precedent set by other polyols, it is imperative that any investigation into its biological activity is accompanied by thorough safety and toxicity assessments.

References

- 1. Structural formula propane-1,2,3-triol – mercurhandel GmbH [mercuroleo.com]

- 2. cremeroleo.de [cremeroleo.de]

- 3. PROPANE-1,2,3-TRIOL | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Butane-1,2,3,4-Tetrol | C4H10O4 | CID 8998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. l-Threitol | C4H10O4 | CID 445969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2,3,4-Butanetetrol, [S-(R*,R*)]- [webbook.nist.gov]

- 7. 1,2,3,4-Butanetetrol, [S-(R*,R*)]- [webbook.nist.gov]

- 8. 1,2,3,4-Butanetetrol, [S-(R*,R*)]- (CAS 2319-57-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Effect of polyols on the conformational stability and biological activity of a model protein lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. talcottlab.tamu.edu [talcottlab.tamu.edu]

- 15. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of Chiral Propane-1,2,2,3-tetrol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Chiral polyhydroxylated compounds are of significant interest in medicinal chemistry and drug development due to their prevalence in natural products and their potential as chiral building blocks for the synthesis of complex molecules. Propane-1,2,2,3-tetrol, with its densely functionalized structure featuring a quaternary stereocenter, represents a challenging synthetic target. A direct and efficient asymmetric synthesis of this molecule is not widely documented in the scientific literature. This document outlines a proposed synthetic strategy and detailed protocols based on well-established and reliable methodologies for the asymmetric synthesis of analogous compounds. The key step in the proposed synthesis is the Sharpless Asymmetric Dihydroxylation (AD), a powerful method for the enantioselective formation of vicinal diols from prochiral alkenes.[1][2]

Proposed Synthetic Strategy:

The proposed synthetic route to chiral this compound starts from the commercially available diethyl malonate and involves a three-step sequence as illustrated in the workflow diagram below. The key transformation is the Sharpless Asymmetric Dihydroxylation of a symmetrically substituted alkene precursor to introduce the chiral diol moiety with high enantioselectivity.

Experimental Workflow Diagram:

Caption: Proposed synthetic workflow for chiral this compound.

Experimental Protocols:

Step 1: Synthesis of Diethyl 2,2-bis(hydroxymethyl)malonate

-

Materials: Diethyl malonate, paraformaldehyde, potassium carbonate (K₂CO₃), deionized water, diethyl ether, magnesium sulfate (MgSO₄).

-

Procedure:

-

To a stirred solution of diethyl malonate (1.0 eq) in deionized water, add potassium carbonate (0.2 eq).

-

To this mixture, add paraformaldehyde (2.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Extract the aqueous solution with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford diethyl 2,2-bis(hydroxymethyl)malonate as a crude oil, which can be used in the next step without further purification.

-

Step 2: Synthesis of 2-(hydroxymethyl)prop-2-en-1-ol

-

Materials: Diethyl 2,2-bis(hydroxymethyl)malonate, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), ethyl acetate, 1 M HCl.

-

Procedure:

-

Prepare a suspension of lithium aluminum hydride (2.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of diethyl 2,2-bis(hydroxymethyl)malonate (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-(hydroxymethyl)prop-2-en-1-ol.

-

Step 3: Asymmetric Synthesis of Chiral this compound

-

Materials: 2-(hydroxymethyl)prop-2-en-1-ol, AD-mix-β (or AD-mix-α for the other enantiomer), tert-butanol (t-BuOH), water, sodium sulfite (Na₂SO₃), ethyl acetate.

-

Procedure:

-

In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1 v/v).

-

Add AD-mix-β (1.4 g per 1 mmol of alkene) to the solvent mixture and stir at room temperature until both layers are clear.

-

Cool the mixture to 0 °C in an ice bath.

-

Add 2-(hydroxymethyl)prop-2-en-1-ol (1.0 eq) to the cold AD-mix solution.

-

Stir the reaction vigorously at 0 °C for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, add sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral this compound. The enantiomeric excess (ee) can be determined by chiral HPLC analysis of a suitable derivative (e.g., benzoate esters).

-

Quantitative Data Summary:

The following table summarizes the expected yields and enantioselectivities for the key asymmetric dihydroxylation step, based on literature data for structurally related substrates.[3] It is important to note that these values are estimates, and actual results may vary.

| Substrate Class | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| α,β-Unsaturated Esters | (DHQD)₂PHAL (in AD-mix-β) | 80-95 | 90-99 | [3] |

| α,β-Unsaturated Amides | (DHQD)₂PHAL (in AD-mix-β) | 75-90 | 92-99 | [3] |

| Allylic Alcohols | (DHQD)₂PHAL (in AD-mix-β) | 85-98 | 85-97 | [2] |

The proposed synthetic route provides a viable and efficient pathway for the asymmetric synthesis of chiral this compound. The Sharpless Asymmetric Dihydroxylation is a robust and well-understood reaction that is expected to deliver the target molecule with high enantiopurity.[1][4][5] The protocols provided are based on established procedures and can be adapted and optimized by researchers in the field of drug discovery and organic synthesis. The successful synthesis of this chiral tetrol will provide a valuable building block for the construction of more complex and biologically active molecules.

References

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Dihydroxylation of Esters and Amides of Methacrylic, Tiglic, and Angelic Acid: No Exception to the Sharpless… [ouci.dntb.gov.ua]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

Application Notes and Protocols for the Derivatization of Propane-1,2,2,3-tetrol for GC Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of Propane-1,2,2,3-tetrol, a polar polyol, for analysis by gas chromatography (GC). Due to its low volatility, direct GC analysis of this compound is challenging. Derivatization is a necessary step to increase its volatility and thermal stability, enabling sharp chromatographic peaks and reproducible results. The following sections detail two common and effective derivatization methods: silylation and acetylation.

Introduction

This compound possesses four hydroxyl groups, which contribute to its high polarity and low volatility, making it unsuitable for direct GC analysis. Derivatization chemically modifies these hydroxyl groups, replacing the active hydrogens with less polar, more volatile moieties. This process reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte and improving its chromatographic behavior. The two most prevalent derivatization techniques for polyols are silylation, which introduces a trimethylsilyl (TMS) group, and acetylation, which adds an acetyl group.

Derivatization Methods

Two primary methods for the derivatization of this compound are presented: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, and acetylation using acetic anhydride with a pyridine catalyst.

Silylation Protocol

Silylation is a robust and widely used method for the derivatization of compounds containing active hydrogens, such as hydroxyl groups.[1] BSTFA is a powerful silylating agent, and the addition of TMCS as a catalyst can enhance the reaction rate.[2]

Materials:

-

This compound standard or sample extract

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous Pyridine

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Ensure the sample is completely dry, as moisture will react with the silylating reagents. If the sample is in an aqueous solution, it must be lyophilized or evaporated to dryness under a stream of nitrogen.

-

Reagent Addition: To the dried sample (typically 0.1-1 mg) in a reaction vial, add 100 µL of anhydrous pyridine to aid in dissolving the polyol.

-

Derivatization Reaction: Add 100 µL of BSTFA with 1% TMCS to the vial.

-

Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes in a heating block or oven. Reaction times and temperatures may be optimized for specific sample matrices.[2]

-

Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.

Acetylation Protocol

Acetylation is another effective method for derivatizing polyols. It involves the reaction of hydroxyl groups with acetic anhydride, typically in the presence of a catalyst like pyridine, to form ester derivatives.

Materials:

-

This compound standard or sample extract

-

Acetic Anhydride

-

Anhydrous Pyridine

-

Reaction vials (2 mL) with PTFE-lined caps

-

Heating block or oven

-

Vortex mixer

-

Gas chromatograph with a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: As with silylation, the sample must be anhydrous.

-

Reagent Addition: To the dried sample (typically 0.1-1 mg) in a reaction vial, add 100 µL of anhydrous pyridine.

-

Derivatization Reaction: Add 100 µL of acetic anhydride to the vial.

-

Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 60°C for 30 minutes.[3]

-

Evaporation: After cooling, evaporate the excess pyridine and acetic anhydride under a gentle stream of nitrogen.

-

Reconstitution and Analysis: Reconstitute the dried derivative in a suitable solvent (e.g., ethyl acetate or dichloromethane) for injection into the GC-MS.

Data Presentation

The following tables summarize typical quantitative data for the GC-MS analysis of derivatized polyols. Note that the exact values for this compound may vary depending on the specific instrument and conditions used. The data presented is based on the analysis of structurally similar polyols like erythritol and threitol.

Table 1: Typical GC-MS Parameters for Derivatized this compound Analysis

| Parameter | Silylated Derivative | Acetylated Derivative |

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 - 280 °C | 250 - 280 °C |

| Oven Program | Initial: 100°C, hold 2 min; Ramp: 10°C/min to 280°C, hold 5 min | Initial: 80°C, hold 2 min; Ramp: 15°C/min to 250°C, hold 5 min |

| Carrier Gas | Helium, constant flow of 1.0 - 1.2 mL/min | Helium, constant flow of 1.0 - 1.2 mL/min |

| MS Ion Source Temp. | 230 °C | 230 °C |

| MS Quadrupole Temp. | 150 °C | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |

| Scan Range | 50 - 600 m/z | 50 - 500 m/z |

Table 2: Expected Analytical Performance for Derivatized this compound

| Parameter | Silylated Derivative (TMS) | Acetylated Derivative |

| Expected Retention Time | 15 - 20 min | 12 - 17 min |

| Expected Molecular Ion (M+) | m/z 412 (as tetra-TMS derivative) | m/z 292 (as tetra-acetyl derivative) |

| Key Fragment Ions | m/z 73, 147, 205, 309 | m/z 43, 85, 127, 187 |

| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL |

| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 1 - 15 ng/mL |

Note: Retention times are highly dependent on the specific GC column and oven temperature program. The provided ranges are estimates. LOD and LOQ are estimates based on typical performance for polyol analysis and can vary significantly based on the instrument's sensitivity and sample matrix.[4]

Experimental Workflow and Diagrams

The general workflow for the derivatization and analysis of this compound is depicted below.

Caption: Experimental workflow for the derivatization of this compound for GC-MS analysis.

The logical relationship between the choice of derivatization method and the resulting analytical outcome is illustrated in the following diagram.

Caption: Logical flow from analyte properties to derivatization choice and GC-MS analysis.

References

- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]

- 3. Simultaneous measurement of urinary polyols using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols: Propane-1,2,2,3-tetrol as a Novel Synthetic Building Block

Abstract

Propane-1,2,2,3-tetrol is a unique polyol with a geminal diol at the C2 position, offering a distinct reactivity profile compared to more common polyols like glycerol (propane-1,2,3-triol). This document explores the potential of this compound as a versatile building block in organic synthesis. Due to the limited availability of published research on this specific tetrol, this document presents a theoretical framework for its application, including potential synthetic pathways, hypothetical experimental protocols, and envisioned applications in materials science and drug discovery.

Introduction

Polyols are fundamental building blocks in chemical synthesis, valued for their multiple hydroxyl groups that can be functionalized to create a wide array of complex molecules. While simple diols and triols are extensively used, more highly hydroxylated small molecules like this compound remain largely unexplored. The presence of a hydrated carbonyl group (gem-diol) at the central carbon atom suggests unique chemical properties that could be exploited for the synthesis of novel compounds. This document aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential of this compound and to stimulate further investigation into its synthetic utility.

Potential Synthetic Applications

The structural features of this compound, specifically the primary and secondary hydroxyl groups flanking a central gem-diol, open up several avenues for its use as a synthetic precursor.

Synthesis of Chiral Ligands

The C1 and C3 hydroxyls, along with the chiral center at C2, make this compound an attractive starting material for the synthesis of novel chiral ligands. Selective protection and functionalization of the hydroxyl groups could lead to the development of bidentate and tridentate ligands for asymmetric catalysis.

Precursor for Heterocyclic Compounds

The 1,2- and 2,3-diol motifs within the molecule are ideal for the synthesis of various five- and six-membered heterocyclic rings. Reactions with aldehydes, ketones, or boronates could yield acetals, ketals, and boronic esters, respectively. These heterocycles can serve as key intermediates in the synthesis of biologically active molecules.

Monomer for Polymer Synthesis

The tetra-functionality of this compound makes it a potential monomer for the creation of cross-linked polymers. Polyesters and polyurethanes derived from this tetrol could exhibit unique properties such as increased hydrophilicity and biodegradability due to the high density of hydroxyl groups.

Hypothetical Experimental Protocols

Given the absence of published experimental data, the following protocols are proposed based on established organic chemistry principles.

Protocol 1: Synthesis of a Chiral Acetal Ligand

This protocol outlines a hypothetical synthesis of a C2-symmetric di-O-benzyl protected acetal from this compound, which could serve as a chiral ligand.

Reaction Scheme:

Materials:

-

This compound

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH)

-

(R,R)-1,2-diphenylethane-1,2-diol

-

p-Toluenesulfonic acid (TsOH)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dibenzylation: To a stirred suspension of NaH (2.2 eq.) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq.) in THF dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes. Cool the mixture back to 0 °C and add benzyl bromide (2.2 eq.) dropwise. Stir at room temperature overnight.

-

Quenching and Extraction: Carefully quench the reaction with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to obtain 1,3-dibenzyloxypropan-2-one.

-

Acetalization: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the 1,3-dibenzyloxypropan-2-one (1.0 eq.) and (R,R)-1,2-diphenylethane-1,2-diol (1.1 eq.) in anhydrous toluene. Add a catalytic amount of TsOH.

-

Reaction and Workup: Reflux the mixture until no more water is collected in the Dean-Stark trap. Cool the reaction to room temperature and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

-

Final Purification: Purify the resulting chiral acetal by column chromatography.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected yields and key characterization data for the hypothetical synthesis described above.

| Step | Product | Molecular Weight ( g/mol ) | Yield (%) | 1H NMR (CDCl3, δ ppm) |

| 1. Dibenzylation | 1,3-Dibenzyloxypropan-2-one | 256.31 | 75-85 | 7.35-7.25 (m, 10H), 4.60 (s, 4H), 4.20 (s, 4H) |

| 2. Acetalization | Chiral Acetal Ligand | 452.55 | 80-90 | 7.40-7.10 (m, 20H), 4.80 (s, 2H), 4.55 (s, 4H), 3.80 (s, 4H) |

Visualization of Synthetic Workflow

The following diagram illustrates the potential synthetic pathways originating from this compound.

Caption: Potential synthetic utility of this compound.

Conclusion

This compound represents an underutilized yet potentially valuable building block for organic synthesis. Its unique structure, featuring a central gem-diol, offers opportunities for the creation of novel chiral ligands, complex heterocyclic systems, and functional polymers. The hypothetical protocols and synthetic workflows presented in this document are intended to serve as a starting point for further experimental investigation. The exploration of this and other highly functionalized small molecules will undoubtedly lead to the discovery of new chemical entities with valuable applications in research, medicine, and materials science. Further research is warranted to develop efficient synthetic routes to this compound and to fully elucidate its reactivity and potential as a synthetic building block.

Propane-1,2,2,3-tetrol as a Novel Cryoprotectant for Cell Cultures: Application Notes and Protocols

Introduction

Cryopreservation is a critical technology in biomedical research and drug development, enabling the long-term storage of valuable cell lines. The primary challenge in cryopreservation is mitigating cellular damage caused by the formation of intracellular ice crystals and the toxic effects of high solute concentrations[4][5][6]. Cryoprotective agents (CPAs) are essential for minimizing this damage.

Propane-1,2,2,3-tetrol, a polyhydric alcohol, presents a theoretical potential as a cryoprotectant due to its structure. Its multiple hydroxyl groups can form hydrogen bonds with water molecules, which may interfere with the formation of ice crystals, similar to other well-established CPAs[7]. This document provides a framework for evaluating this compound as a novel cryoprotectant.

Potential Mechanism of Action

The cryoprotective effect of polyhydric alcohols is generally attributed to their ability to:

-

Hinder Ice Nucleation: By sterically hindering the organization of water molecules into ice crystals, they reduce the freezing point of the intracellular and extracellular solution[7].

-

Reduce Solute Toxicity: By replacing water molecules, they lower the concentration of electrolytes in the unfrozen portion of the sample, thus mitigating osmotic stress and toxicity[2].

-

Enhance Vitrification: At high concentrations, some CPAs can lead to vitrification, a glass-like solidification of the solution without the formation of damaging ice crystals[8].

It is hypothesized that this compound will exhibit a similar mechanism of action.

Data Presentation (Templates for Experimental Data)

The following tables are provided as templates for researchers to systematically record and analyze their experimental data when evaluating this compound.

Table 1: Post-Thaw Cell Viability as a Function of this compound Concentration

| This compound Concentration (v/v) | Post-Thaw Viability (%) | Standard Deviation | Notes |

| 0% (Control) | |||

| 5% | |||

| 10% | |||

| 15% | |||

| 20% |

Table 2: Comparison of this compound with Standard Cryoprotectants

| Cryoprotectant (10% v/v) | Post-Thaw Viability (%) | Post-Thaw Recovery (%) | Doubling Time (hours) |

| This compound | |||

| DMSO | |||

| Glycerol |

Experimental Protocols

Protocol for Determining Optimal Concentration of this compound

This protocol outlines the steps to determine the most effective and least toxic concentration of this compound for a specific cell line.

Materials:

-

Log-phase cell culture

-

Complete cell culture medium

-

Fetal Bovine Serum (FBS)

-

This compound (sterile)

-

Cryovials

-

Controlled-rate freezer or isopropanol container

-

Water bath (37°C)

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Preparation:

-

Harvest cells during the logarithmic growth phase.

-

Centrifuge the cell suspension and resuspend the pellet in a small volume of complete medium.

-

Perform a cell count and determine viability.

-

-

Preparation of Cryopreservation Media:

-

Prepare a series of cryopreservation media containing varying concentrations of this compound (e.g., 5%, 10%, 15%, 20% v/v) in a base of 90% FBS and 10% complete medium.

-

Keep the media on ice.

-

-

Freezing:

-

Centrifuge the harvested cells and resuspend the pellet in the cold cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.

-

Aliquot 1 mL of the cell suspension into each cryovial.

-